(S)-2-N-Fmoc-propane-1,2-diamine HCl

Chiral Peptide Synthesis Stereochemical Integrity PNA Monomer Preparation

Researchers need enantiopure, regiospecifically protected chiral diamines for constrained PNA backbones and peptidomimetics-racemates or achiral analogs fail. (S)-2-N-Fmoc-propane-1,2-diamine HCl (CAS 1172596-47-2) solves this: - (S)-configuration at C-2 (95% ee) ensures stereochemical fidelity in γ-PNA and chiral catalysts. - N-2 Fmoc protection exposes primary N-1 amine for controlled SPPS coupling; opposite regioisomer alters kinetics. - Base-labile Fmoc compatible with standard 20% piperidine/DMF deprotection. - Vicinal 1,2-diamine scaffold enables constrained structures unattainable with 1,3-diamines.

Molecular Formula C18H21ClN2O2
Molecular Weight 332.8 g/mol
Cat. No. B11820200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-N-Fmoc-propane-1,2-diamine HCl
Molecular FormulaC18H21ClN2O2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
InChIInChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m0./s1
InChIKeyLWOFWULBDZBXDL-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-N-Fmoc-propane-1,2-diamine HCl Overview and Procurement


(S)-2-N-Fmoc-propane-1,2-diamine HCl (CAS: 1172596-47-2) is a chiral vicinal diamine derivative featuring a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-2 position and a free primary amine at the N-1 position, with a molecular formula of C₁₈H₂₁ClN₂O₂ and a molecular weight of 332.8 g/mol . This compound belongs to the class of monoprotected 1,2-diamines used extensively in solid-phase peptide synthesis (SPPS) and the construction of chiral peptide nucleic acids (PNAs) [1]. Its (S)-absolute configuration at the C-2 stereocenter distinguishes it from its (R)-enantiomer (CAS: varies by N-1/N-2 regioisomer; e.g., (R)-2-N-Fmoc-propane-1,2-diamine HCl) and from achiral analogs such as Fmoc-1,3-diaminopropane HCl or Fmoc-ethylenediamine HCl, which lack the 1,2-vicinal diamine geometry and chiral center critical for asymmetric induction in target molecules .

Chiral 1,2-diamine building block for SPPS and PNA synthesis
Fmoc protection on secondary amine exposes primary amine for coupling
(S)-configuration supports stereochemical control in target molecules

Impact of Generic Substitution on Asymmetric Synthesis


Substituting (S)-2-N-Fmoc-propane-1,2-diamine HCl with its (R)-enantiomer, a racemic mixture, or an achiral diaminopropane analog cannot be performed without fundamentally altering the stereochemical outcome of downstream synthetic products [1]. The (S)-configuration at the C-2 stereocenter determines the three-dimensional spatial orientation of the diamine scaffold when incorporated into peptide backbones or PNA oligomers, directly influencing target binding affinity, sequence specificity, and biological activity [2]. Achiral analogs such as Fmoc-1,3-diaminopropane HCl (CAS: 210767-37-6) lack the vicinal 1,2-diamine geometry entirely, preventing the formation of conformationally restricted structures required for applications such as constrained PNA backbones or chiral organocatalysts . Even the regioisomeric variant (S)-1-N-Fmoc-propane-1,2-diamine HCl (CAS: 1245656-04-5) presents a fundamentally different protecting-group topology, positioning the Fmoc moiety on the primary amine terminus rather than the secondary amine, which alters the sequence and efficiency of subsequent deprotection and coupling steps in solid-phase synthesis workflows .

Target
(S)-2-N-Fmoc-propane-1,2-diamine HCl
Substitute
(R)-enantiomer may reverse stereochemical outcome
Target
(S)-2-N-Fmoc-propane-1,2-diamine HCl
Substitute
Racemic mixture may require chiral resolution; may not be directly interchangeable
Target
(S)-2-N-Fmoc-propane-1,2-diamine HCl
Substitute
(S)-1-N-Fmoc regioisomer exposes secondary amine first, may alter coupling sequence and efficiency

Evidence-Based Comparison with Closest Analogs


Enantiomeric Purity for Defined Stereochemical Outcomes

The (S)-2-N-Fmoc-propane-1,2-diamine HCl is commercially available with a specified enantiomeric excess of 95% ee (supplier: Jiangsu Yaoze Pharmaceutical Technology), whereas the racemic mixture (2-N-Fmoc-propane-1,2-diamine HCl, CAS: 948888-10-6) contains an equimolar (1:1) mixture of (S)- and (R)-enantiomers and consequently exhibits 0% ee . The procurement of a defined single enantiomer eliminates the need for post-synthetic chiral resolution steps, which would otherwise be required when using the racemate .

Enantiomeric Purity
Data to verify
95% ee (target) vs 0% ee (racemic) – 95 pp difference
Supports stereochemically defined synthesis
Supplier specification; confirm by chiral HPLC
Chiral Peptide Synthesis Stereochemical Integrity PNA Monomer Preparation

Chiral Backbone for γ-PNA and Constrained PNA Monomers

The (S)-2-N-Fmoc-propane-1,2-diamine HCl provides a chiral 1,2-diaminopropane backbone that can serve as a synthetic precursor to γ-modified PNA monomers, wherein introduction of chirality at the γ-position of the N-(2-aminoethyl)glycine (AEG) backbone has been shown to enhance DNA binding affinity and sequence specificity compared to achiral AEG-based PNA . While direct comparative binding data for (S)-2-N-Fmoc-propane-1,2-diamine HCl-derived PNA oligomers are not yet reported, the broader class of Fmoc-protected chiral diamines—including (S,S)-trans-cyclopentane diamine monomers—have been demonstrated to produce conformationally restricted PNA oligomers that successfully incorporate into 10-residue sequences using standard Fmoc SPPS chemistry [1]. In contrast, achiral Fmoc-1,3-diaminopropane HCl (CAS: 210767-37-6) lacks the vicinal diamine geometry necessary to induce conformational restriction and cannot be employed for the construction of γ-chiral PNA backbones .

γ-PNA Scaffold Suitability
Class-level
Chiral 1,2-diamine suitable for γ-PNA monomer synthesis; achiral 1,3-diamine unsuitable
Supports constrained PNA backbone construction
Class-level inference; direct binding data not yet reported
Peptide Nucleic Acids γ-PNA Conformationally Restricted PNA DNA Binding

Regioselective Protection Topology for Amide Coupling

(S)-2-N-Fmoc-propane-1,2-diamine HCl bears the Fmoc protecting group on the secondary amine at the N-2 position (the C-2 stereocenter), leaving the primary amine at the N-1 position free and available for nucleophilic attack during amide bond formation . This topology is distinct from (S)-1-N-Fmoc-propane-1,2-diamine HCl (CAS: 1245656-04-5), wherein the Fmoc group is positioned on the primary amine terminus . The N-2 protected isomer exposes a primary amine for coupling reactions, which generally exhibits higher nucleophilicity and faster coupling kinetics in SPPS compared to the secondary amine exposed in N-1 protected regioisomers [1]. The Fmoc group on (S)-2-N-Fmoc-propane-1,2-diamine HCl is removed under standard basic conditions (20% piperidine in DMF), regenerating the secondary amine for subsequent functionalization, a protocol that is fully compatible with automated peptide synthesizers .

Protection Topology
Reported
N-2 Fmoc exposes primary amine; N-1 regioisomer exposes secondary amine
Primary amine may enable faster coupling in SPPS
Method-dependent; coupling conditions review
Solid-Phase Peptide Synthesis Regioselective Protection Amide Coupling

Optimal Procurement Scenarios


Stereodefined γ-PNA and Constrained PNA Monomer Synthesis

Research groups engaged in developing γ-modified peptide nucleic acids (γ-PNA) or conformationally restricted PNA analogs require chiral 1,2-diamine building blocks to introduce stereochemical constraints into the PNA backbone. (S)-2-N-Fmoc-propane-1,2-diamine HCl provides the (S)-configured 1,2-diaminopropane scaffold that can be elaborated into γ-chiral PNA monomers. The 95% ee specification ensures that the resulting PNA oligomers possess a defined stereochemistry, which has been established in the broader class of chiral PNA compounds to enhance DNA binding affinity and sequence discrimination relative to achiral AEG-based PNA . The Fmoc protecting group is fully compatible with standard SPPS protocols employing 20% piperidine in DMF for iterative deprotection .

Chiral Peptide Backbones with Vicinal Diamine Geometry

Investigators synthesizing peptides that incorporate a chiral 1,2-diamine moiety as a backbone element—such as peptidomimetics, protease inhibitors, or metal-chelating peptides—benefit from (S)-2-N-Fmoc-propane-1,2-diamine HCl due to its N-2 Fmoc protection topology. This regioisomer exposes the primary N-1 amine for initial coupling while masking the secondary N-2 amine, enabling sequential, controlled amide bond formation . The alternative N-1 protected regioisomer (CAS: 1245656-04-5) would expose a secondary amine first, altering coupling kinetics and potentially reducing synthetic efficiency . The (S)-configuration ensures that the stereochemistry of the final peptide is defined rather than racemic, which is critical for structure-activity relationship (SAR) studies where biological activity depends on absolute configuration .

Chiral Organocatalyst and Asymmetric Ligand Precursor

Vicinal diamines are privileged scaffolds in asymmetric catalysis, serving as the core structural motif in numerous chiral organocatalysts and metal-chelating ligands. (S)-2-N-Fmoc-propane-1,2-diamine HCl can serve as a protected, chiral precursor for the synthesis of such catalysts, wherein the Fmoc group permits selective functionalization of the N-1 amine while the N-2 amine remains masked . The (S)-enantiomer of 1,2-diaminopropane is a recognized chiral building block for catalyst development . Procurement of the Fmoc-protected form eliminates the need for in-house protection chemistry and provides material with specified enantiomeric purity (95% ee), enabling direct incorporation into catalyst synthesis workflows .

Application
Selection Property
Validation Focus
γ-PNA monomer synthesis
Chiral 1,2-diaminopropane backbone
Stereochemical integrity and SPPS compatibility
Chiral peptide backbone construction
N-2 Fmoc regiochemistry
Regioselective coupling and sequence control
Chiral organocatalyst precursor
Protected (S)-diamine scaffold
Enantiomeric purity for asymmetric synthesis

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